Biochemical Potency Differentiation
Within the N'-(1-phenylethylidene)-benzohydrazide series, Lsd1-IN-29 (compound 6) exhibits an LSD1 biochemical IC50 of 19 nM, representing a substantial improvement over structurally related analogs that are inactive (IC50 > 1 μM). The parent hit compounds from virtual screening displayed IC50s in the 200-400 nM range, while lead optimization produced compound 12 with Ki = 31 nM [1][2]. Lsd1-IN-29 contains a morpholinosulfonyl substituent at the meta-position, whereas compounds lacking the sulfonyl group or with alternative substitutions at this position show dramatically reduced or abolished LSD1 inhibition [1]. This quantitative potency threshold (19 nM) places Lsd1-IN-29 among the high-potency LSD1 inhibitors in the literature, while maintaining reversible inhibition kinetics distinct from irreversible inhibitors such as ORY-1001 and GSK2879552 [1].
Ki: 31 nM (Cpd 12)
Hits: 200–400 nM
Inactive analogs: >1000 nM
| Evidence Dimension | Biochemical IC50 against recombinant human LSD1 |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | Compound 12 (optimized lead): Ki = 31 nM; Virtual screening hits: IC50 = 200-400 nM; Inactive analogs lacking morpholinosulfonyl group: IC50 > 1000 nM |
| Quantified Difference | Lsd1-IN-29 exhibits approximately 10- to 20-fold improved potency versus initial screening hits, and approximately 1.6-fold improved IC50 versus compound 12's Ki value |
| Conditions | Recombinant human LSD1 biochemical assay; compound incubated with LSD1 and H3K4me2 peptide substrate |
Why This Matters
This quantitative potency enables researchers to achieve target engagement at lower compound concentrations, reducing off-target effects and enabling more precise epigenetic modulation in cellular studies.
- [1] Sorna V, Theisen ER, Stephens B, Warner SL, Bearss DJ, Vankayalapati H, Sharma S. High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors. J Med Chem. 2013;56(23):9496-9508. PMID: 24237195. View Source
- [2] European Bioinformatics Institute. CHEMBL3102716: High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors. ChEMBL Document Report Card. View Source
